REACTION_CXSMILES
|
Br.Br[CH:3]([C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1)[C:4]([C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1)=O.C(O)=O.C(N(CC)CC)C.[NH2:29][C:30](N)=[O:31]>C(#N)C>[F:12][C:9]1[CH:10]=[CH:11][C:6]([C:4]2[N:29]=[CH:30][O:31][C:3]=2[C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[CH:7][CH:8]=1 |f:0.1|
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Name
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2-bromo-1-(4-fluoro-phenyl)-2-pyridin-4-yl-ethanone hydrobromide
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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Br.BrC(C(=O)C1=CC=C(C=C1)F)C1=CC=NC=C1
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The solution was stirred at room temperature for 16 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
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DISSOLUTION
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Details
|
the resulting gum was dissolved in water (100 ml)
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Type
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ADDITION
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Details
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the solution basified to pH 11 by addition of sodium hydroxide pellets
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Type
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FILTRATION
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Details
|
The resulting solid was filtered
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C=1N=COC1C1=CC=NC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |